Cas no 1496267-07-2 (Ethyl 3-oxopyrrolidine-2-carboxylate)
Ethyl 3-oxopyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-oxopyrrolidine-2-carboxylate
- ethyl3-oxopyrrolidine-2-carboxylate
- Proline, 3-oxo-, ethyl ester
- Ethyl (S)-3-oxopyrrolidine-2-carboxylate
- Ethyl 3-oxopyrrolidine-2-carboxylate
-
- MDL: MFCD30631630
- Inchi: 1S/C7H11NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h6,8H,2-4H2,1H3
- InChI Key: UJIXJJDZZYRRDK-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(CCN1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 179
- XLogP3: -0.2
- Topological Polar Surface Area: 55.4
Ethyl 3-oxopyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268006-0.05g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 0.05g |
$563.0 | 2025-03-20 | |
| Enamine | EN300-268006-0.1g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 0.1g |
$591.0 | 2025-03-20 | |
| Enamine | EN300-268006-0.25g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 0.25g |
$617.0 | 2025-03-20 | |
| Enamine | EN300-268006-0.5g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 0.5g |
$645.0 | 2025-03-20 | |
| Enamine | EN300-268006-1.0g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 1.0g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-268006-2.5g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-20 | |
| Enamine | EN300-268006-5.0g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-20 | |
| Enamine | EN300-268006-10.0g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-20 | |
| Enamine | EN300-268006-1g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 1g |
$671.0 | 2023-09-11 | ||
| Enamine | EN300-268006-5g |
ethyl 3-oxopyrrolidine-2-carboxylate |
1496267-07-2 | 5g |
$1945.0 | 2023-09-11 |
Ethyl 3-oxopyrrolidine-2-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on Ethyl 3-oxopyrrolidine-2-carboxylate
Ethyl 3-oxopyrrolidine-2-carboxylate (CAS No. 1496267-07-2): A Versatile Building Block in Organic Synthesis
Ethyl 3-oxopyrrolidine-2-carboxylate (CAS No. 1496267-07-2) is an important heterocyclic compound that has gained significant attention in pharmaceutical and fine chemical industries. This pyrrolidine derivative serves as a valuable chemical intermediate for the synthesis of various biologically active molecules. With its unique structural features, including both ester and ketone functional groups, this compound offers multiple reactive sites for further chemical transformations.
The growing interest in Ethyl 3-oxopyrrolidine-2-carboxylate stems from its applications in drug discovery and development. Researchers frequently search for "pyrrolidine-based drug candidates" and "heterocyclic building blocks for medicinal chemistry," highlighting the relevance of this compound in current pharmaceutical research. The compound's CAS number 1496267-07-2 serves as a unique identifier that helps scientists and procurement specialists locate this specific chemical in databases and catalogs.
From a chemical perspective, Ethyl 3-oxopyrrolidine-2-carboxylate demonstrates excellent stability under standard laboratory conditions, making it convenient for storage and handling. The compound's molecular weight and physicochemical properties make it suitable for various synthetic applications. Many researchers inquire about "synthetic routes to pyrrolidine derivatives" and "modification of 3-oxopyrrolidine scaffold," indicating the compound's importance in organic synthesis methodologies.
The pharmaceutical industry particularly values Ethyl 3-oxopyrrolidine-2-carboxylate as a precursor for central nervous system (CNS) drugs and enzyme inhibitors. Recent trends show increased searches for "pyrrolidine in drug design" and "bioactive heterocycles," reflecting the compound's relevance in developing new therapeutic agents. The 2-carboxylate group in this molecule provides an excellent handle for further functionalization, allowing medicinal chemists to create diverse molecular architectures.
In the context of green chemistry and sustainable synthesis, Ethyl 3-oxopyrrolidine-2-carboxylate offers advantages due to its potential for atom-economical transformations. The scientific community shows growing interest in "eco-friendly synthesis of heterocycles" and "green approaches to pharmaceutical intermediates," areas where this compound finds significant application. Its relatively simple structure allows for efficient production with minimal waste generation.
The global market for Ethyl 3-oxopyrrolidine-2-carboxylate (CAS 1496267-07-2) has seen steady growth, driven by increasing demand from contract research organizations and pharmaceutical companies. Market analysts frequently search for "pyrrolidine derivatives market trends" and "specialty chemical growth projections," indicating the commercial importance of this compound. Suppliers and manufacturers continue to optimize production processes to meet the rising demand for high-purity pharmaceutical intermediates.
From a synthetic chemistry standpoint, Ethyl 3-oxopyrrolidine-2-carboxylate serves as an excellent substrate for asymmetric synthesis and chiral auxiliary applications. The scientific literature shows numerous citations for "stereoselective pyrrolidine synthesis" and "chiral building blocks in organic chemistry," demonstrating the compound's utility in creating enantiomerically pure substances. The 3-oxo group in particular offers opportunities for selective reduction or condensation reactions.
Quality control of Ethyl 3-oxopyrrolidine-2-carboxylate typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. Laboratory professionals often search for "purity analysis of heterocyclic compounds" and "characterization of pharmaceutical intermediates," highlighting the need for rigorous quality standards in this chemical's production and distribution. The compound's CAS registry number 1496267-07-2 facilitates precise identification in analytical protocols.
Recent advances in flow chemistry and continuous processing have opened new possibilities for the efficient production of Ethyl 3-oxopyrrolidine-2-carboxylate. Industry professionals show increasing interest in "continuous manufacturing of heterocycles" and "flow synthesis of drug intermediates," areas where this compound serves as an important model substrate. These modern synthetic approaches promise to improve yield, purity, and sustainability in the production of this valuable chemical building block.
In academic research, Ethyl 3-oxopyrrolidine-2-carboxylate finds application in the development of novel catalysts and ligands. The research community frequently explores "nitrogen-containing ligands in catalysis" and "pyrrolidine-based organocatalysts," demonstrating the compound's versatility beyond pharmaceutical applications. The presence of both carbonyl and ester functionalities in the molecule allows for diverse coordination chemistry and catalytic applications.
The future outlook for Ethyl 3-oxopyrrolidine-2-carboxylate (CAS 1496267-07-2) remains positive, with expanding applications in material science and agrochemical research. Emerging search trends include "heterocycles in functional materials" and "pyrrolidine derivatives in crop protection," suggesting new avenues for this compound's utilization. As synthetic methodologies continue to advance, the importance of this versatile intermediate is likely to grow across multiple scientific disciplines.
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